molecular formula C17H14N2O3 B1624050 5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole CAS No. 69796-46-9

5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole

Cat. No. B1624050
CAS RN: 69796-46-9
M. Wt: 294.3 g/mol
InChI Key: VHFAFPNKRNJZPV-CMDGGOBGSA-N
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Description

5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of various kinases and phosphatases, which are involved in various signaling pathways in the body. Additionally, this compound has been shown to inhibit the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have neuroprotective effects in vitro, which may have potential applications in the treatment of neurodegenerative disorders. In vivo studies have shown that this compound can reduce tumor growth in mouse models of breast cancer and lung cancer, suggesting that it may have potential as an anti-cancer drug.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole in lab experiments include its high purity, stability, and solubility in various organic solvents. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. The limitations of using this compound in lab experiments include its potential toxicity and limited understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole. First, further studies are needed to understand the mechanism of action of this compound and its potential targets in the body. Second, studies are needed to evaluate the potential toxicity of this compound and its safety profile in vivo. Third, studies are needed to optimize the synthesis method of this compound to improve the yield and purity of the final product. Fourth, studies are needed to evaluate the potential applications of this compound in the development of organic electronic devices. Finally, studies are needed to evaluate the potential use of this compound as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole is a chemical compound that has potential applications in various fields of scientific research. The synthesis method of this compound has been optimized to yield high purity and yield of the final product. This compound has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. However, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In organic synthesis, this compound has been used as a building block for the synthesis of various complex organic molecules. In material science, this compound has been studied for its potential use in the development of organic electronic devices.

properties

IUPAC Name

3-[(E)-2-nitroethenyl]-5-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-19(21)9-8-14-11-18-17-7-6-15(10-16(14)17)22-12-13-4-2-1-3-5-13/h1-11,18H,12H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFAFPNKRNJZPV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole

CAS RN

69796-46-9
Record name 3-(2-Nitrovinyl)-5-(phenylmethoxy)-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-nitrovinyl)-5-(phenylmethoxy)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole

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